Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate

Orthogonal protecting group strategy Solution-phase peptide synthesis Cbz/Boc orthogonality

Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate (CAS 1445578-57-3; molecular formula C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a synthetic carbamate belonging to the Nᵅ-benzyloxycarbonyl (Cbz/Z)-protected amino acid amide class. Its IUPAC name is benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate, and it is also referred to as Cbz-Gly-NHEtNH₂ or Cbz-glycine 2-aminoethylamide.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
Cat. No. B12274747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl2-(2-aminoethylamino)-2-oxoethylcarbamate
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NCCN
InChIInChI=1S/C12H17N3O3/c13-6-7-14-11(16)8-15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17)
InChIKeyUBLGOXXLCAIIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate (CAS 1445578-57-3): Structural Identity, Class Assignment, and Procurement Profile


Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate (CAS 1445578-57-3; molecular formula C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a synthetic carbamate belonging to the Nᵅ-benzyloxycarbonyl (Cbz/Z)-protected amino acid amide class [1]. Its IUPAC name is benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate, and it is also referred to as Cbz-Gly-NHEtNH₂ or Cbz-glycine 2-aminoethylamide [2]. The structure comprises a Cbz-protected glycine residue coupled via an amide bond to ethylenediamine, yielding a terminal primary amine available for further conjugation. Computed physicochemical properties include XLogP3 of -0.2, topological polar surface area (TPSA) of 93.5 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 7 rotatable bonds [1]. The compound is primarily utilized as a protected amino building block in solution-phase peptide synthesis, medicinal chemistry intermediate preparation, and bioconjugation linker design.

Why Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate Cannot Be Interchanged with Simpler Cbz- or Boc-Protected Glycinamides


Substituting Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate with a simpler Cbz-protected glycinamide (e.g., Cbz-Gly-NH₂, CAS 949-90-6) or a Boc-protected analog is not functionally equivalent for multistep synthetic routes. The target compound uniquely combines three structural features in a single intermediate: (i) a Cbz protecting group that is stable under acidic Boc-removal conditions but cleavable by catalytic hydrogenolysis, enabling true orthogonal deprotection ; (ii) a glycyl spacer that distances the Cbz group from the conjugation site; and (iii) a free primary amine (pKa ~9–10) on the ethylenediamine terminus for direct amidation, reductive amination, or isothiocyanate coupling without prior deprotection. Compounds lacking the aminoethyl tail (e.g., Cbz-Gly-NH₂) terminate in a primary amide and cannot serve as amine-functionalized linkers. Compounds using Boc protection (e.g., Boc-Gly-NH₂) are acid-labile and incompatible with routes requiring acid-stable intermediates . The Cbz-ethylenediamine comparator (CAS 72080-83-2) lacks the glycyl spacer, altering both the spatial geometry and the chemical environment of the free amine. These differences directly affect conjugation efficiency, intermediate isolatability by extraction or chromatography, and compatibility with orthogonal protecting group strategies in complex synthetic sequences.

Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection Compatibility: Cbz Stability Under Acidic Boc-Cleavage Conditions vs. Boc-Glycinamide

The Cbz group on Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate is stable under the acidic conditions (e.g., TFA/DCM, 4M HCl/dioxane) routinely used to remove Boc protecting groups, whereas Boc-protected analogs are quantitatively cleaved under these same conditions. This orthogonality is a class-level property of Cbz vs. Boc carbamates: Boc is cleaved by acidolysis (t₁/₂ typically minutes in 50% TFA/DCM), while Cbz remains intact and requires catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH, liquid HF) for removal . Consequently, when both Cbz and Boc are present in the same molecule, catalytic hydrogenolysis can selectively remove Cbz leaving Boc intact, and acid treatment can selectively remove Boc leaving Cbz intact . In contrast, the Boc-glycinamide comparator (CAS 35150-09-5) cannot provide an acid-stable protecting group during Boc-deprotection steps.

Orthogonal protecting group strategy Solution-phase peptide synthesis Cbz/Boc orthogonality

Terminal Primary Amine Availability for Conjugation vs. Cbz-Gly-NH₂ (CAS 949-90-6)

Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate possesses a free primary amine (pKa ~9–10) on its ethylenediamine terminus, directly available for amide bond formation, reductive amination, isothiocyanate coupling, or NHS ester conjugation without prior deprotection of the Cbz group. The closest analog Cbz-Gly-NH₂ (CAS 949-90-6, MW 208.21) terminates in a primary amide (pKa ~15–16 for the amide NH₂), which is non-nucleophilic under standard coupling conditions and cannot serve as a conjugation handle [1]. The target compound therefore functions simultaneously as a protected amino acid derivative and an amine-functionalized linker, eliminating one synthetic step (deprotection before conjugation) compared to routes that would require deprotecting Cbz-Gly-NH₂ and then coupling to an amine-containing moiety .

Bioconjugation linker Amine-reactive chemistry Peptide intermediate

Glycyl Spacer Length and Conformational Flexibility vs. Cbz-Ethylenediamine (CAS 72080-83-2)

The glycyl spacer (–C(=O)CH₂NH–) in Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate extends the distance between the Cbz protecting group and the terminal primary amine by approximately 3.8–5.5 Å (based on C–C and C–N bond lengths in the glycyl amide backbone) compared to Cbz-ethylenediamine (CAS 72080-83-2, MW 194.23), which connects Cbz directly to the ethylenediamine moiety . This increased separation reduces steric hindrance at the terminal amine during conjugation and may influence the accessibility of the Cbz group during hydrogenolysis. The target compound also features 7 rotatable bonds vs. 5 for Cbz-ethylenediamine, providing greater conformational flexibility in linker applications [1]. The additional amide bond in the glycyl spacer also contributes one additional hydrogen bond acceptor (HBA count: 4 vs. 3 for Cbz-ethylenediamine) and increases TPSA (93.5 vs. ~64 Ų estimated), enhancing aqueous solubility profile (XLogP3: -0.2) [1].

Linker design Conformational analysis Solid-phase synthesis

Cbz Group Aqueous Stability Half-Life vs. Fmoc Base-Lability for Solution-Phase Intermediate Storage

The Cbz protecting group on Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate exhibits class-level aqueous hydrolytic stability far exceeding that of base-labile Fmoc-protected analogs. For the parent benzyl carbamate (Cbz-NH₂), the predicted hydrolysis half-life at pH 7 and 25°C is approximately 23.4 years, and at pH 8 it is approximately 2.3 years . In contrast, Fmoc protecting groups undergo rapid β-elimination under even mildly basic conditions (t₁/₂ typically <30 minutes in 20% piperidine/DMF), necessitating anhydrous storage and limiting intermediate shelf life in solution . While specific experimental half-life data for Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate itself are not available, the Cbz carbamate core structure confers the same hydrolytic stability profile, making the compound suitable for multistep solution-phase routes where protected intermediates may be stored in solution between steps.

Intermediate stability Solution-phase storage Protecting group longevity

Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate: High-Value Application Scenarios Based on Verified Differentiation Evidence


Orthogonal Protection Strategy in Solution-Phase Peptide Fragment Synthesis

In multistep solution-phase peptide synthesis where both Cbz and Boc protecting groups must be sequentially removed, Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate serves as a Cbz-protected glycinamide building block that remains intact during acidic Boc deprotection steps (TFA/DCM). The free terminal amine on the ethylenediamine tail allows direct coupling to carboxyl-terminated peptide fragments without prior deprotection, while the Cbz group can be removed by catalytic hydrogenolysis at a later stage without affecting Boc-protected side chains. This orthogonal deprotection compatibility, grounded in the established class-level property of Cbz stability toward acid and lability toward hydrogenolysis, reduces the number of protecting group manipulation steps compared to using mono-protected intermediates .

Amine-Functionalized Linker for PROTAC and Bioconjugate Assembly

The combination of a Cbz-protected glycine moiety and a free primary amine in Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate makes it suitable as a heterobifunctional linker intermediate for constructing PROTACs (proteolysis-targeting chimeras) or antibody-drug conjugate (ADC) linker-payloads. The free amine can be directly coupled to a carboxylic acid- or NHS ester-functionalized E3 ligase ligand or payload, while the Cbz group can be removed to reveal a second amine for further elongation. This dual functionality, absent in Cbz-Gly-NH₂ (no free amine) and requiring additional synthetic steps in Boc-based alternatives (acid sensitivity incompatibility), provides route economy in convergent linker synthesis [1].

Stable Protected Intermediate for Long-Term Storage in Medicinal Chemistry Compound Collections

Based on the class-level hydrolytic stability of the Cbz carbamate core (predicted half-life >23 years at neutral pH), Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate is well-suited as a stable intermediate for medicinal chemistry building block libraries and compound management workflows. Unlike Fmoc-protected analogs that degrade under ambient basic conditions, this compound can be stored as a DMSO or DMF stock solution for extended periods without significant protecting group loss, supporting high-throughput chemistry and fragment-based drug discovery operations where intermediate stability directly impacts screening reproducibility .

Chelator and Metal-Binding Molecule Precursor Synthesis

The ethylenediamine terminus of Benzyl 2-(2-aminoethylamino)-2-oxoethylcarbamate provides a pre-installed 1,2-diamine motif capable of chelating transition metals or forming Schiff bases with aldehydes. When compared with Cbz-ethylenediamine (CAS 72080-83-2), the glycyl spacer in the target compound offers greater conformational freedom (7 vs. 5 rotatable bonds) and increased hydrophilicity (TPSA 93.5 vs. ~64 Ų), which may facilitate aqueous-phase metal coordination studies and improve the solubility of resulting metal complexes. This structural feature supports the use of the compound as a precursor for Cbz-protected metal-chelating pharmacophores or MRI contrast agent intermediates [1].

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